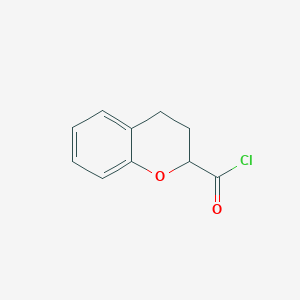

2-Chromanecarbonyl chloride

Vue d'ensemble

Description

2-Chromanecarbonyl chloride, also known as 3,4-dihydro-2H-chromene-2-carbonyl chloride, is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63026 .

Molecular Structure Analysis

The molecular structure of 2-Chromanecarbonyl chloride consists of a chromane ring attached to a carbonyl chloride group . Advanced crystallisation methods and single crystal X-ray diffraction (SCXRD) can be used for structural analysis of such compounds .

Applications De Recherche Scientifique

CO2 Capture/Separation

Choline chloride-based ionic liquids, which can be synthesized from 2-Chromanecarbonyl chloride, have shown potential to be used as liquid absorbents for CO2 separation/capture . The properties of these ionic liquids considerably depend on the water content. The density, viscosity, and interfacial tension of choline chloride/urea (1:2) with different water content at atmospheric pressure and at temperatures from 298.15 to 333.15 K were determined experimentally . The CO2 solubility in choline chloride/urea (1:2) with different ratios of water was measured at temperatures of 308.2, 318.2, and 328.2 K and at pressures from 0.6 to 4.6 MPa .

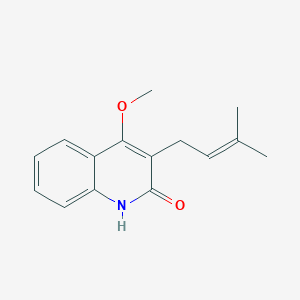

Synthesis of Chiral Chromanone-2-Carboxylic Acids

Rhodium-catalyzed highly chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids was successfully established for the first time, providing a wide range of enantiopure chromanone-2-carboxylic acids with excellent results (up to 97% yield and 99% ee) and high efficiency (up to 10,000 TON) . The carboxylic group in the substrate was demonstrated to play a vital role and an enantio-induction mode was elucidated by DFT calculation .

Enhancing Aqueous Solubility of Drugs

Deep eutectic solvents (DESs), which can be synthesized from 2-Chromanecarbonyl chloride, have been explored for enhancing the aqueous solubility of drugs . This study explores the enhancing effect of DESs on the aqueous solubility of curcumin (CUR) via experiment and theoretical calculation .

Mécanisme D'action

Target of Action

Carbonyl compounds, which include 2-chromanecarbonyl chloride, often interact with various biological targets due to their electrophilic nature .

Mode of Action

Carbonyl compounds generally act as electrophiles, attracting electron-rich nucleophilic groups . This electrophilic character makes the carbon atom of the carbonyl group a prime target for nucleophilic attack, leading to various biochemical reactions .

Biochemical Pathways

Carbonyl compounds can participate in numerous biochemical reactions, including nucleophilic addition and substitution reactions . These reactions can influence various biochemical pathways, depending on the specific targets and the biological context.

Pharmacokinetics

Generally, the pharmacokinetics of a compound determine the onset, duration, and intensity of its effect . Factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties and, consequently, its bioavailability .

Result of Action

The electrophilic nature of carbonyl compounds can lead to various biochemical reactions, potentially resulting in a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 2-Chromanecarbonyl chloride can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system . .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOHRZNOVPCNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chromanecarbonyl chloride | |

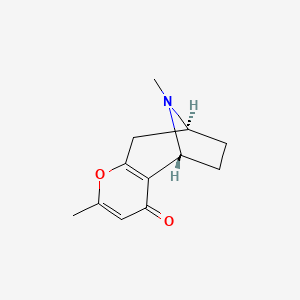

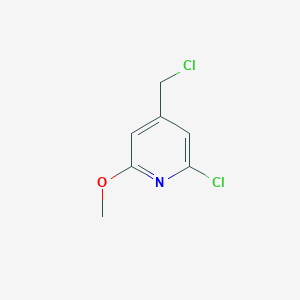

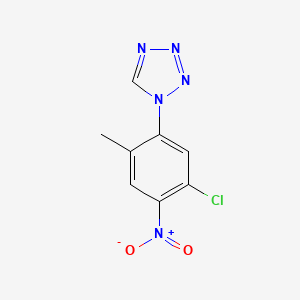

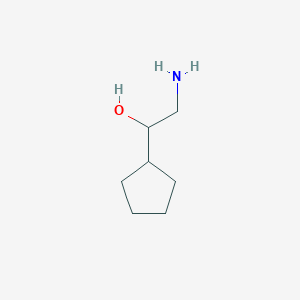

Synthesis routes and methods I

Procedure details

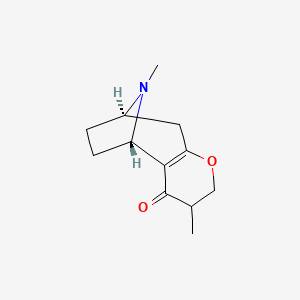

Synthesis routes and methods II

Procedure details

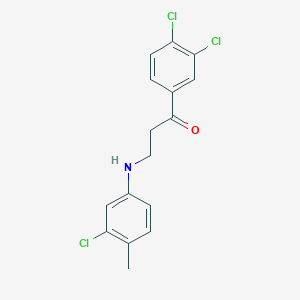

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)